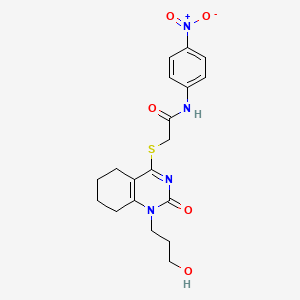

2-((1-(3-hydroxypropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-nitrophenyl)acetamide

Description

Properties

IUPAC Name |

2-[[1-(3-hydroxypropyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-(4-nitrophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O5S/c24-11-3-10-22-16-5-2-1-4-15(16)18(21-19(22)26)29-12-17(25)20-13-6-8-14(9-7-13)23(27)28/h6-9,24H,1-5,10-12H2,(H,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDWDZFAYFHKVSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NC(=O)N2CCCO)SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(3-hydroxypropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-nitrophenyl)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinazolinone core, followed by the introduction of the hydroxypropyl group through nucleophilic substitution. The final step involves the coupling of the quinazolinone derivative with 4-nitrophenylacetamide under specific reaction conditions, such as the use of a base like triethylamine and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors to control reaction conditions more precisely and reduce the formation of by-products. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-((1-(3-hydroxypropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-nitrophenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The hydroxypropyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The nitro group can be reduced to an amine group under suitable conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinazolinone core.

Common Reagents and Conditions

Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate) can be used.

Reduction: Catalysts such as Pd/C (palladium on carbon) in the presence of hydrogen gas are commonly employed.

Substitution: Bases like NaH (sodium hydride) or K2CO3 (potassium carbonate) can facilitate nucleophilic substitution reactions.

Major Products Formed

Oxidation: Formation of aldehydes or ketones from the hydroxypropyl group.

Reduction: Conversion of the nitro group to an amine group.

Substitution: Introduction of various substituents at the quinazolinone core.

Scientific Research Applications

2-((1-(3-hydroxypropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-nitrophenyl)acetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-((1-(3-hydroxypropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-nitrophenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, the nitrophenyl group may interact with active sites of enzymes, while the quinazolinone core can participate in hydrogen bonding and hydrophobic interactions. These interactions can lead to the inhibition or activation of biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

- 2-((1-(3-hydroxypropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-methylphenyl)acetamide

- 2-((1-(3-hydroxypropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-chlorophenyl)acetamide

Uniqueness

Compared to similar compounds, 2-((1-(3-hydroxypropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-nitrophenyl)acetamide is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.

Biological Activity

The compound 2-((1-(3-hydroxypropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-nitrophenyl)acetamide (CAS Number: 941888-25-1) is a novel derivative with potential biological activity across various domains. This article explores its synthesis, biological activity, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 431.5 g/mol. The compound features a hexahydroquinazoline moiety linked to a thioacetamide group and a para-nitrophenyl substituent, which may contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C21H25N3O5S |

| Molecular Weight | 431.5 g/mol |

| CAS Number | 941888-25-1 |

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties . The antioxidant activity can be measured using assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) and CUPRAC (cupric acid-reducing antioxidant capacity). These assays assess the compound's ability to scavenge free radicals and reduce oxidative stress.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been studied. Enzyme inhibition assays against cholinesterases and glucosidases suggest that it may effectively modulate these enzymes, which are crucial in various metabolic pathways. For instance, enzyme inhibition could lead to therapeutic effects in conditions like diabetes and neurodegenerative diseases.

Anticancer Activity

Preliminary studies have shown that the compound exhibits anticancer effects , particularly against pancreatic cancer cell lines (e.g., PANC-1). The mechanism of action may involve triggering apoptotic pathways through the modulation of specific signaling cascades. Such findings align with trends observed in related compounds that target cancer cell proliferation.

Study 1: Antioxidant and Enzyme Inhibition

In a comparative study of several thioacetamide derivatives, the compound demonstrated superior antioxidant activity compared to controls. It also inhibited glucosidase activity significantly more than other tested compounds, suggesting its potential in managing hyperglycemia .

Study 2: Anticancer Properties

A study focusing on the anticancer properties of similar quinazoline derivatives revealed that the compound induced apoptosis in pancreatic cancer cells through mitochondrial pathways. The results were validated using flow cytometry and Western blot analysis to assess apoptotic markers .

Discussion

The biological activities of This compound suggest its potential utility in therapeutic applications. Its antioxidant properties could be beneficial in treating oxidative stress-related diseases, while its enzyme inhibition capabilities may offer new avenues for diabetes management. Moreover, its anticancer activity positions it as a candidate for further development in oncology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.